{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid
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Overview
Description
{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4. It is characterized by the presence of bromine atoms and a quinoline moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid typically involves multiple steps, including halogenation and coupling reactions. One common method involves the bromination of a precursor compound followed by a Suzuki–Miyaura coupling reaction to introduce the quinoline moiety . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atoms, potentially leading to debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinoline moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar compounds to {3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid include:
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid: This compound has an ethyl group instead of dimethyl groups on the quinoline moiety, which may affect its chemical properties and reactivity.
{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid: The presence of a single methyl group on the quinoline moiety distinguishes it from the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
918946-54-0 |
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Molecular Formula |
C19H15Br2NO4 |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2,4-dimethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-10-5-11(2)22-17-4-3-12(6-14(10)17)26-19-15(20)7-13(8-16(19)21)25-9-18(23)24/h3-8H,9H2,1-2H3,(H,23,24) |
InChI Key |
VMMBTTJXHUUIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br)C |
Origin of Product |
United States |
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